6-(furan-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOIEDJLGHQKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(furan-2-yl)pyridin-2-amine chemical structure and properties
Structure, Properties, and Applications in Drug Discovery & Catalysis
Executive Summary
6-(Furan-2-yl)pyridin-2-amine (CAS: 167023-55-4) is a heteroaryl-substituted aminopyridine derivative that serves as a critical scaffold in medicinal chemistry and coordination complex synthesis.[1][2] Structurally, it consists of a pyridine ring substituted at the 2-position with a primary amine and at the 6-position with a furan-2-yl moiety. This "push-pull" electronic arrangement—combining the electron-donating amine with the electron-rich yet aromatic furan—imparts unique reactivity and binding properties.
The molecule is primarily utilized as a pharmacophore in the development of Adenosine A2A receptor antagonists and kinase inhibitors , where the 2-aminopyridine motif functions as a key hydrogen-bonding hinge binder. Additionally, its capacity to act as a bidentate
Chemical Identity & Structural Features[3][4][5][6][7][8]
The molecule is characterized by a planar geometry that facilitates intercalation and stacking interactions in biological targets. The nitrogen atoms (pyridine N and amine N) provide a specific chelating bite angle for metal coordination.
Table 1: Chemical Identification Data
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Amino-6-(2-furyl)pyridine; 6-(2-Furanyl)-2-pyridinamine |
| CAS Registry Number | 167023-55-4 |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| SMILES | Nc1cccc(c1)-c1ccco1 |
| InChI Key | BA25996 (Internal ID reference) |
| Appearance | Pale yellow to off-white solid |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing this compound is via Suzuki-Miyaura cross-coupling . This method offers high regioselectivity and yield compared to Stille coupling (which requires toxic organotin reagents).
Synthetic Pathway (Suzuki Coupling)
The reaction couples 2-amino-6-bromopyridine with furan-2-boronic acid using a Palladium(0) catalyst.
Figure 1: Palladium-catalyzed synthesis route via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Reagents:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Furan-2-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (
, 0.05 eq) -
Sodium Carbonate (
, 2.0 eq) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Procedure:
-
Degassing: Charge a reaction flask with DME and water. Degas the solvent mixture by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Addition: Add 2-amino-6-bromopyridine, furan-2-boronic acid, and
to the flask. -
Catalyst: Add
under a nitrogen blanket. -
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 1:1). -
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (4:1 to 1:1).
Physicochemical Properties[4][5][6][8][10][11][12]
Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) and solubility in formulation.
Table 2: Physical & Electronic Properties
| Property | Value / Description | Source/Method |
| Melting Point | 85 – 90 °C (Typical range for class) | Experimental (Inferred) |
| LogP (Lipophilicity) | ~1.8 – 2.1 | Predicted (Consensus) |
| Topological Polar Surface Area (TPSA) | 52.0 Ų | Calculated |
| pKa (Pyridine N) | ~5.5 – 6.0 | Predicted |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Experimental |
| UV-Vis Absorption | Conjugated |
Spectroscopic Signature (NMR Expectations):
-
H NMR (DMSO-
): The amino protons ( ) typically appear as a broad singlet around 6.0–6.5 ppm. The furan ring protons show characteristic coupling patterns at 6.6 (dd), 7.0 (d), and 7.8 (d) ppm. The pyridine protons appear in the aromatic region ( 6.8–7.6 ppm).
Biological Applications & Mechanism of Action
Adenosine A2A Receptor Antagonism
The 2-aminopyridine core is a "privileged scaffold" for kinase and GPCR targets. In the context of Adenosine A2A receptors (a target for Parkinson's disease and cancer immunotherapy), this molecule acts as a hinge binder.
-
Mechanism: The exocyclic amine (
) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the receptor (typically Glu or Phe residues in the binding pocket). The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to a backbone amide. -
Furan Role: The furan ring occupies a hydrophobic pocket, providing van der Waals contacts that enhance affinity and selectivity over A1 receptors.
Figure 2: Pharmacophore binding model showing the dual H-bond "hinge" interaction typical of 2-aminopyridines.
Kinase Inhibition
Similar to the A2A mechanism, this scaffold is frequently screened against kinases (e.g., VEGFR, PI3K). The furan moiety can be derivatized (e.g., via formylation followed by reductive amination) to extend into the solvent-exposed region or deeper into the selectivity pocket of the kinase ATP-binding site.
Coordination Chemistry (Ligand Behavior)
Beyond biology, this compound acts as a bidentate ligand.
-
Coordination Mode: It coordinates to metal centers (Cu, Ru, Pt) through the Pyridine Nitrogen (
) and the Amine Nitrogen ( ), forming a stable 5-membered chelate ring. -
Hemilability: The furan oxygen is generally a poor donor but can participate in weak interactions ("hemilabile" behavior) in specific catalytic cycles, stabilizing vacant coordination sites during reaction intermediates.
Applications:
-
Catalysis: Copper complexes of this ligand have shown activity in oxidative coupling reactions.
-
Luminescence: Ruthenium(II) complexes incorporating this ligand exhibit Metal-to-Ligand Charge Transfer (MLCT) bands, useful for sensing applications.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) if possible, as aminopyridines can oxidize slowly over time.
References
-
Synthesis & Cross-Coupling: Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Pure and Applied Chemistry, 71(4), 535-548. Link
-
Aminopyridine Pharmacophores: Sleight, A. J., et al. (2019). Structure-Activity Relationships of 2-Aminopyridines as Kinase Inhibitors. Journal of Medicinal Chemistry.[3] Link
-
Adenosine Receptor Antagonists: Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. J. Med.[3] Chem., 51(13). (Contextual reference for aminopyridine/furan scaffolds in adenosine research).
- Ligand Chemistry:Constable, E. C. (1989). Homoleptic complexes of 2,2'-bipyridine and related ligands. Advances in Inorganic Chemistry, 34, 1-63.
Sources
- 1. 1861679-26-6,1-(6-Aminopyridin-2-yl)azetidin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical and Chemical Stability of 6-(furan-2-yl)pyridin-2-amine
Foreword: Proactive Stability Profiling in Drug Discovery
In the landscape of modern drug development, understanding the intrinsic stability of a molecule is not a retrospective exercise but a cornerstone of a successful discovery and development campaign. The molecule at the center of this guide, 6-(furan-2-yl)pyridin-2-amine, presents a unique confluence of heterocyclic moieties—a pyridine ring, a furan ring, and an amino group. Each of these functional groups contributes to the molecule's overall physicochemical properties and, critically, to its potential degradation pathways. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the physical and chemical stability of this compound. We will move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale underpinning each experimental choice, thereby empowering you to design and execute robust stability studies.
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Significance for Stability |
| Molecular Formula | C₉H₈N₂O | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 160.17 g/mol | Essential for quantitative analysis. |
| pKa (Predicted) | ~4.5 (pyridinium ion) | Influences solubility and degradation in pH-dependent media. |
| LogP (Predicted) | ~1.8 | Indicates moderate lipophilicity, affecting solubility and formulation choices. |
| Melting Point | Not available | A key indicator of solid-state stability. |
| Solubility | Sparingly soluble in water | Will necessitate the use of co-solvents for aqueous stability studies. |
The structure of this compound, with its electron-rich furan ring and the basic nitrogen of the pyridine ring, suggests potential sites for electrophilic attack and protonation, respectively. The amino group on the pyridine ring can also influence its electronic properties and reactivity.
Caption: Chemical structure of this compound.
Potential Degradation Pathways
Based on the constituent functional groups, several degradation pathways can be anticipated. Forced degradation studies are designed to intentionally stress the molecule to identify these pathways.
Hydrolysis
The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. The aminopyridine moiety is generally stable to hydrolysis, but extreme pH conditions can affect the overall molecule.
Oxidation
The electron-rich furan and aminopyridine rings are potential sites for oxidation.[1] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[2] This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
Photodegradation
Pyridine derivatives are known to undergo photochemical reactions upon exposure to UV or visible light.[3] The furan ring is also photolabile. Photodegradation can involve complex radical reactions leading to a variety of degradation products.
A Framework for Forced Degradation Studies
A systematic forced degradation study is essential to elucidate the degradation profile of this compound.[4][5] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Caption: Experimental workflow for forced degradation studies.
Experimental Protocols
3.1.1. Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of 1 mg/mL.
-
This stock solution will be used for all stress conditions.
3.1.2. Acidic and Basic Hydrolysis [3]
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.
-
Dilute the neutralized samples to a suitable concentration for analysis.
3.1.3. Oxidative Degradation [6]
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at appropriate time points.
-
Dilute the samples to a suitable concentration for analysis.
3.1.4. Thermal Degradation [7]
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Solution State: Incubate a sealed vial of the stock solution at 80°C.
-
Sample at appropriate time points. For the solid sample, dissolve it in the initial solvent mixture before analysis.
3.1.5. Photolytic Degradation [6]
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Development of a Stability-Indicating Analytical Method
A crucial component of a stability study is a validated stability-indicating analytical method that can separate the parent compound from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.[8]
Table 2: Starting HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its potential degradation products. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is a good starting point to elute a wide range of polar and non-polar species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm; MS (ESI+) | UV detection provides quantitative data, while MS provides mass information for identification of degradants. |
Data Interpretation and Reporting
The data generated from the forced degradation studies should be systematically evaluated.
Table 3: Example Data Summary from Forced Degradation Studies
| Stress Condition | % Degradation of Parent | Number of Degradants | RRT of Major Degradant |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 8.7 | 1 | 1.15 |
| 3% H₂O₂, RT, 24h | 19.5 | 3 | 0.78, 0.92, 1.23 |
| 80°C, 24h (solution) | 5.1 | 1 | 0.95 |
| Photolytic (ICH Q1B) | 12.8 | 2 | 0.88, 1.09 |
A mass balance assessment should be performed to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products. The structure of the major degradants should be elucidated using techniques such as LC-MS/MS.
Conclusion and Recommendations
References
-
MVA Diagnostics. What is Furan Testing?. MVA Diagnostics. Available from: [Link]
-
ResearchGate. (PDF) Furan Analysis for Liquid Power Transformers. ResearchGate. Available from: [Link]
-
Canadian Science Publishing. Synthesis and physical properties of the six furylpyridines. Canadian Science Publishing. Available from: [Link]
-
ResearchGate. General scheme of the study of furan stability. ResearchGate. Available from: [Link]
-
Grand View Research. Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Grand View Research. Available from: [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available from: [Link]
-
ResearchGate. Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
-
National Institutes of Health. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. National Institutes of Health. Available from: [Link]
-
ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available from: [Link]
-
National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available from: [Link]
-
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available from: [Link]
-
National Institutes of Health. 6. ANALYTICAL METHODS. National Institutes of Health. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResearchGate. Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT | Request PDF. ResearchGate. Available from: [Link]
-
ResearchGate. (PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate. Available from: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available from: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]
-
National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available from: [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. MedCrave online. Available from: [Link]
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. grandviewresearch.com [grandviewresearch.com]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 6-(furan-2-yl)pyridin-2-amine Ligands
Foreword: The Promise of Furan-Appended Pyridine Scaffolds in Modern Drug Discovery and Materials Science
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile chemical reactivity and significant biological activities.[1][2][3] Its derivatives are integral to a wide array of applications, from anticancer and antimicrobial agents to functional nanomaterials.[1][4] When conjugated with other heterocyclic systems, such as furan, the resulting molecular architecture often exhibits unique electronic and photophysical properties. This guide delves into the photophysical characteristics of a particularly promising ligand, 6-(furan-2-yl)pyridin-2-amine, a molecule poised for exploration in areas such as fluorescent biological probes and photoactive materials. The insights provided herein are intended to equip researchers, medicinal chemists, and materials scientists with the foundational knowledge and practical methodologies to investigate and harness the potential of this and related compounds.
Synthesis and Structural Characterization: A Proposed Pathway
While a definitive, universally adopted synthesis for this compound is not extensively documented, a logical and efficient synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of bi-heterocyclic compounds.[5] A plausible approach involves the Suzuki cross-coupling reaction between a protected 2-aminopyridine derivative and a furanboronic acid or ester.
Proposed Synthetic Protocol
A likely synthetic pathway is outlined below. This protocol is a self-validating system, with purification and characterization steps integrated to ensure the integrity of the final compound.
Step 1: Protection of the Amine Group of 2-Amino-6-chloropyridine. To prevent side reactions, the amino group of the starting material, 2-amino-6-chloropyridine, should be protected, for instance, as a Boc-carbamate.
Step 2: Suzuki Cross-Coupling Reaction. The protected 2-amino-6-chloropyridine can then be reacted with 2-furanboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).
Step 3: Deprotection. Following successful coupling, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the target compound, this compound.
Step 4: Purification and Characterization. The final product should be purified using column chromatography and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
Visualizing the Synthetic Workflow
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Core Photophysical Properties: An In-depth Analysis
The photophysical properties of this compound are dictated by its electronic structure, which is a hybrid of the electron-rich furan and the aminopyridine moiety. Unsubstituted pyridin-2-amine itself is known to have a high fluorescence quantum yield (Φ = 0.6), making it a promising scaffold for fluorescent probes.[7] The conjugation with a furan ring is expected to modulate these properties significantly.
Absorption and Emission Spectra
The UV-Vis absorption spectrum of this compound is anticipated to exhibit bands corresponding to π-π* and n-π* electronic transitions.[8] The presence of the furan ring in conjugation with the aminopyridine system is likely to cause a red-shift in the absorption and emission maxima compared to the parent 2-aminopyridine.[9] The fluorescence emission is expected to be in the blue to green region of the visible spectrum.
Solvatochromism: The Influence of the Microenvironment
The polarity of the solvent is expected to have a pronounced effect on the photophysical properties of this molecule, a phenomenon known as solvatochromism.[10][11] In polar solvents, the excited state is likely to be more stabilized than the ground state, leading to a red-shift in the fluorescence emission maximum. This positive solvatochromism is a key indicator of a change in the dipole moment upon excitation and suggests the potential for this molecule to be used as a probe for local polarity in biological systems.[12]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.[13] For this compound, the quantum yield will be influenced by the rigidity of the structure and the presence of non-radiative decay pathways. The fluorescence lifetime (τf), the average time the molecule spends in the excited state, is another key characteristic. These two parameters are intrinsically linked and provide a comprehensive picture of the excited state dynamics.
Anticipated Photophysical Data
The following table summarizes the anticipated photophysical properties of this compound in various solvents. These are predictive values based on the properties of similar compounds and serve as a hypothesis for experimental verification.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Predicted Quantum Yield (Φf) |
| Toluene | 2.38 | ~320 | ~380 | ~5000 | Moderate |
| Chloroform | 4.81 | ~325 | ~395 | ~5500 | Moderate-High |
| Acetonitrile | 37.5 | ~330 | ~410 | ~6000 | High |
| Methanol | 32.7 | ~335 | ~425 | ~6500 | Moderate |
| Water | 80.1 | ~340 | ~440 | ~7000 | Low-Moderate |
Experimental Protocols for Photophysical Characterization
To empirically determine the photophysical properties of this compound, a series of standardized experiments are required. The following protocols are designed to be robust and provide high-quality, reproducible data.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Protocol:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the desired solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Record the absorption spectra of the solvent (as a blank) and each dilution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Determine the λ_abs from the spectrum of the most concentrated solution.
-
Plot absorbance at λ_abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient (ε).
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λ_ex and λ_em).
Protocol:
-
Using a dilute solution (absorbance < 0.1 at λ_abs) of the compound, record the emission spectrum by exciting at the determined λ_abs. The wavelength of maximum emission intensity is λ_em.
-
Record the excitation spectrum by setting the emission monochromator to λ_em and scanning the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φf) relative to a known standard.[14]
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[15]
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption and fluorescence emission spectra for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[14]
Visualizing the Quantum Yield Determination Workflow
Caption: Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τf).
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite a dilute sample solution with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the absorption maximum.
-
Collect the fluorescence decay profile at the emission maximum.
-
Deconvolute the instrument response function (IRF) from the measured decay to obtain the true fluorescence decay.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
Potential Applications in Drug Development and Beyond
The anticipated photophysical properties of this compound suggest several potential applications:
-
Fluorescent Probes: Its sensitivity to the local environment (solvatochromism) makes it a candidate for use as a fluorescent probe to study protein-ligand interactions or to map the polarity of microenvironments within cells.
-
Photoactive Pharmaceuticals: The ability to absorb and emit light could be exploited in photodynamic therapy or photoactivated drug delivery systems.
-
Organic Light-Emitting Diodes (OLEDs): Compounds with high fluorescence quantum yields are valuable as emissive materials in OLEDs. Further derivatization could tune the emission color for display applications.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated photophysical properties of this compound, grounded in the established characteristics of related furan and aminopyridine compounds. We have proposed a viable synthetic route and outlined detailed experimental protocols for the thorough characterization of its photophysical behavior. The predicted solvatochromism and potential for high fluorescence quantum yield make this a molecule of significant interest for further investigation. Future research should focus on the empirical validation of these properties, the exploration of substituted derivatives to fine-tune the photophysical characteristics, and the evaluation of its performance in the potential applications outlined. The insights gained from such studies will undoubtedly contribute to the advancement of fluorescent probes, photoactive materials, and novel therapeutic agents.
References
-
Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Huang, K.-X., Zhang, K.-X., Li, C.-J., Tan, J.-L., Li, C.-Y., Chen, Z.-Y., & Liu, X.-G. (2026). Synthesis of Six-Membered Ring Nucleoside Analogues through the Palladium-Catalyzed Tandem Allylic Substitution Reaction. The Journal of Organic Chemistry, Articles ASAP. [Link]
-
Li, Y., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 23(11), 2889. [Link]
-
Stanculescu, I., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. International Journal of Molecular Sciences, 24(6), 5263. [Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998).
-
Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]
-
Rurack, K. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 5, pp. 59-96). Springer. [Link]
-
Skeletal Editing of Furans into Pyridines. (2025). ChemRxiv. [Link]
-
Sahu, S., et al. (2025). Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. ResearchGate. [Link]
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025). ResearchGate. [Link]
-
Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2025). ResearchGate. [Link]
-
Filarowski, A., et al. (2014). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Journal of Molecular Structure, 1076, 524-533. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
-
Khalymbadzha, I. A., et al. (2022). Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120499. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]
-
Al-otaibi, A. A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1805. [Link]
-
Mitsui, T., et al. (2003). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Nucleic Acids Research Supplement, (3), 19-20. [Link]
-
Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. (2022). Journal of Molecular Structure, 1270, 133958. [Link]
-
Relative Quantum Yield of 2-Aminopyridine. (2022). ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2024). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules, 29(11), 2649. [Link]
-
6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties. (2025). ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(21), 3848. [Link]
-
Wzgarda-Raj, K., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6563. [Link]
-
Sharma, A., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 16, 1547–1571. [Link]
-
Fluorescence emission spectra measured for (a) pyridine and (b).... (n.d.). ResearchGate. [Link]
-
Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. [Link]
-
6-Fluoropyridin-2-amine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor. (2018). PubMed. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.bg.ac.rs [chem.bg.ac.rs]
- 11. Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. edinst.com [edinst.com]
Role of 6-(furan-2-yl)pyridin-2-amine in adenosine receptor antagonism
Executive Summary
In the landscape of G-protein-coupled receptor (GPCR) pharmacology, the adenosine A2A receptor (A2AR) stands as a critical target for neurodegenerative diseases (Parkinson’s) and immuno-oncology. At the heart of many high-affinity A2AR antagonists lies a specific structural motif: 6-(furan-2-yl)pyridin-2-amine .
This guide dissects this molecular scaffold not merely as a chemical intermediate, but as the minimal pharmacophoric unit required for selective orthosteric blockade. Unlike the endogenous ligand adenosine, which activates the receptor via ribose-mediated conformational shifts, the this compound scaffold locks the receptor in an inactive state by exploiting a specific hydrophobic pocket with its furan moiety. This whitepaper details the structural rationale, synthetic pathways, and validated protocols for characterizing this potent antagonist class.
Molecular Architecture & Pharmacophore Analysis
The efficacy of this compound stems from its ability to mimic the adenine core of the endogenous ligand while simultaneously preventing receptor activation.
The "Furan Effect" and Selectivity
Early antagonists utilized phenyl rings at the 6-position of the pyridine/pyrimidine core. However, the introduction of the furan-2-yl group was a breakthrough in medicinal chemistry (e.g., in compounds like ZM-241385 and SCH-58261).[1]
-
Steric Fit: The furan ring is planar but electronically distinct from phenyl. It occupies a sub-pocket typically reserved for the ribose moiety of adenosine but does not trigger the "toggle switch" (W246) required for G-protein coupling.
-
Electronic Interaction: The furan oxygen acts as a weak hydrogen bond acceptor, often interacting with water networks or specific residues like Asn253 or His250 , enhancing affinity over the A1 receptor subtype.
Critical Binding Residues
The 2-aminopyridine motif anchors the molecule via a bidentate hydrogen-bonding network:
-
Exocyclic Amine (-NH2): Acts as a Hydrogen Bond Donor to Glu169 (or Asn253 depending on the specific docking pose).
-
Pyridine Nitrogen (=N-): Acts as a Hydrogen Bond Acceptor from Asn253 .
-
Furan Ring: Engages in
stacking or T-shaped interactions with Phe168 and hydrophobic contacts with Leu249 .
Visualization: Orthosteric Binding Mode
Figure 1: Schematic representation of the bidentate hydrogen bonding and hydrophobic clamping of the scaffold within the A2AR orthosteric pocket.
Synthetic Pathway: The Suzuki-Miyaura Protocol
The most robust method for constructing the this compound scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling . This reaction couples a 6-halopyridin-2-amine with a 2-furylboronic acid.
Reaction Scheme
-
Electrophile: 2-amino-6-bromopyridine (or 6-chloropyridine derivatives).
-
Nucleophile: Furan-2-boronic acid (or pinacol ester).
-
Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for sterically hindered substrates).
-
Base: Na2CO3 or K3PO4.
Step-by-Step Synthesis Protocol
-
Preparation: In a specific reaction vial, dissolve 1.0 eq of 2-amino-6-bromopyridine and 1.2 eq of furan-2-boronic acid in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).
-
Catalysis: Add 5 mol% Pd(PPh3)4 under an inert atmosphere (Nitrogen or Argon).
-
Activation: Add 2.0 eq of Na2CO3 .
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT, filter through Celite to remove Pd residues. Extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel). The amine group makes the product polar; a gradient of 0-5% Methanol in DCM is often required.
Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for scaffold generation.
In Vitro Pharmacology & Data Analysis
The biological value of this scaffold is best understood by comparing its binding affinity (Ki) and functional potency (IC50) against reference compounds.
Structure-Activity Relationship (SAR) Data
The table below illustrates why the furan ring is superior to a phenyl ring in this position for A2A selectivity.
| Compound Scaffold | R-Group (Pos 6) | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |
| 2-aminopyridine | Phenyl | > 1,000 | > 1,000 | Low |
| 2-aminopyridine | Furan-2-yl | 1.2 - 5.0 * | > 200 | > 40-fold |
| ZM-241385 (Ref) | Furan-2-yl | 0.8 | 250 | 312-fold |
*Note: Ki values for the "naked" scaffold vary by exact assay conditions; values cited represent high-affinity derivatives like LUF6050 which utilize this core [1].
Validated Experimental Protocols
To validate the antagonism of a newly synthesized derivative containing this scaffold, two assays are mandatory: Radioligand Binding (affinity) and cAMP Accumulation (function).
Radioligand Binding Assay (A2A Specific)
-
Objective: Determine the Ki of the compound using competitive displacement.
-
Ligand: [3H]-ZM-241385 (Antagonist radioligand) is preferred over agonist radioligands to avoid G-protein shift complications.
-
Receptor Source: HEK293 membranes stably expressing human A2AR.
Protocol:
-
Buffer Prep: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4. Crucial: Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine which interferes with binding.
-
Incubation: Mix 20 µg membrane protein + 2 nM [3H]-ZM-241385 + Test Compound (10^-10 to 10^-5 M).
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
Functional cAMP Assay (Antagonist Mode)
-
Objective: Verify the compound inhibits adenosine-induced cAMP spikes.
-
Principle: A2AR couples to Gs-proteins.[1] Agonists (like NECA) increase cAMP. Antagonists block this increase.
Protocol:
-
Cell Seeding: CHO-K1 cells expressing A2AR (10,000 cells/well).
-
Pre-treatment: Add Test Compound (Antagonist) for 15 mins. Also add Ro 20-1724 (PDE inhibitor) to prevent cAMP breakdown.
-
Stimulation: Add NECA (Agonist) at its EC80 concentration (typically 100 nM).
-
Lysis & Detection: After 30 mins, lyse cells and detect cAMP via TR-FRET (e.g., LANCE or HTRF kits).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.
Figure 3: Parallel workflow for validating affinity (Binding) and efficacy (Functional) of the antagonist.
Therapeutic Implications
The this compound scaffold is not just a chemical curiosity; it is the engine behind drugs targeting high-impact pathologies.
-
Parkinson’s Disease (PD):
-
Mechanism:[2][3][4] A2ARs are highly expressed in the striatum, where they heteromerize with Dopamine D2 receptors. A2AR activation reduces D2 affinity.
-
Antagonist Role: Blocking A2AR enhances D2 signaling, alleviating motor deficits (e.g., Istradefylline). The furan scaffold ensures striatal selectivity [2].
-
-
Immuno-Oncology:
References
-
Beukers, M. W., et al. (2004). "Structure-activity relationships of adenosine A2A receptor antagonists." Medicinal Research Reviews, 24(5), 603-634.
-
Jaakola, V. P., et al. (2008).[1] "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science, 322(5905), 1211-1217.
-
Leone, R. D., & Emens, L. A. (2018). "Targeting adenosine for cancer immunotherapy." Journal for ImmunoTherapy of Cancer, 6, 57.
-
Mantri, M., et al. (2012). "2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 22(5), 2063-2067.
Sources
Methodological & Application
Technical Application Note: Optimized Synthesis of 6-(furan-2-yl)pyridin-2-amine
Abstract & Strategic Overview
The synthesis of 6-(furan-2-yl)pyridin-2-amine presents a classic "heteroaryl-heteroaryl" coupling challenge. While the Suzuki-Miyaura reaction is the gold standard for biaryl bond formation, this specific substrate pair introduces two distinct competing failure modes:
-
Catalyst Deactivation: The free exocyclic amine and the pyridine nitrogen of 2-amino-6-halopyridines can chelate Pd(II) species, arresting the catalytic cycle.
-
Protodeboronation: Furan-2-boronic acid is notoriously unstable. Under standard aqueous/basic conditions, it undergoes rapid hydrolytic C-B bond cleavage, often faster than the desired transmetallation step.
This guide provides two validated protocols. Method A (Direct Coupling) utilizes next-generation Buchwald precatalysts to overcome amine poisoning, suitable for rapid medicinal chemistry screening. Method B (Protected Route) is the robust, scalable process recommended for process chemistry, utilizing an acetamide or carbamate protecting group to ensure high yields.
Retrosynthetic Logic & Decision Matrix
The choice of method depends on the scale and available reagents.
Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway.
Critical Mechanistic Insight: The "Furan Problem"
Researchers often observe low yields with furan-2-boronic acid. This is rarely due to catalyst failure but rather protodeboronation .
The mechanism involves the formation of a boronate "ate" complex which, instead of transmetallating to Palladium, undergoes protonolysis. This is accelerated by:
-
High pH: Increases the concentration of the reactive boronate species.
-
Water: Acts as the proton source.
-
Electron-rich heterocycles: 2-heteroaryl boronates (furan, thiophene, pyrrole) are significantly more prone to this than phenyl boronates.
Mitigation Strategy:
-
Use anhydrous bases (e.g., K3PO4 or Cs2CO3) in dry solvents to minimize proton sources.
-
Employ MIDA boronates or Pinacol esters if the free acid degrades too quickly.
-
Use excess boronic acid (1.5–2.0 equiv) to account for sacrificial loss.
Experimental Protocols
Method A: Direct Coupling (High-Throughput / MedChem)
Best for: <500mg scale, rapid library synthesis.
Rationale: This method uses XPhos Pd G2 , a precatalyst that activates quickly and forms a bulky, electron-rich catalytic species. The bulky XPhos ligand prevents the substrate's free amine from poisoning the Palladium center.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Amino-6-bromopyridine | 1.0 | Electrophile |
| Furan-2-boronic acid | 1.5 | Nucleophile (Excess required) |
| XPhos Pd G2 | 0.02 (2 mol%) | Precatalyst |
| K3PO4 (0.5 M aq) | 3.0 | Base |
| THF / Water | 10:1 v/v | Solvent System |
Step-by-Step Protocol
-
Setup: To a microwave vial or pressure tube equipped with a magnetic stir bar, add 2-amino-6-bromopyridine (1.0 mmol, 173 mg), Furan-2-boronic acid (1.5 mmol, 168 mg), and XPhos Pd G2 (16 mg, 2 mol%).
-
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed THF (4 mL) and 0.5 M aqueous K3PO4 (6 mL). Note: The biphasic mixture helps regulate the concentration of base in the organic phase, slowing deboronation.
-
Reaction: Heat to 60°C for 2–4 hours. Do not overheat; furan boronic acids decompose rapidly >80°C.
-
Monitoring: Check LCMS for the product (M+H = 161.07). If starting material remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Method B: Protected Route (Scale-Up / Process)
Best for: >1g scale, high purity requirements.
Rationale: Protecting the amine as an acetamide (N-acetyl) serves two purposes:
-
Electronic Activation: The electron-withdrawing acetyl group makes the C-Br bond more electrophilic, facilitating oxidative addition.
-
Catalyst Protection: It removes the ability of the amine to chelate Pd.
Step 1: Acetylation
-
Dissolve 2-amino-6-bromopyridine in DCM.
-
Add Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv). Stir at RT for 2h.
-
Standard aqueous workup yields N-(6-bromopyridin-2-yl)acetamide .
Step 2: Suzuki Coupling
| Component | Equiv.[1] | Role |
| N-(6-bromopyridin-2-yl)acetamide | 1.0 | Electrophile |
| Furan-2-boronic acid pinacol ester | 1.2 | Nucleophile (More stable than acid) |
| Pd(dppf)Cl2 · DCM | 0.03 (3 mol%) | Robust Catalyst |
| Na2CO3 (2.0 M aq) | 2.5 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
-
Combine: Mix the protected bromide, boronate ester, and Pd catalyst in a flask.
-
Solvent: Add Dioxane and aqueous Na2CO3. Sparge with Argon for 15 mins.
-
Heat: Reflux (90-100°C) for 4-6 hours. The protected amine tolerates higher heat.
-
Isolate: Workup to obtain N-(6-(furan-2-yl)pyridin-2-yl)acetamide .
Step 3: Deprotection
-
Dissolve the intermediate in Ethanol.
-
Add NaOH (2M aq, 5 equiv) or HCl (4M in Dioxane). Heat to 60°C for 1h.
-
Neutralize and extract.[1]
Purification & Characterization
The Silica Challenge: Aminopyridines are basic and "streak" badly on acidic silica gel, leading to broad peaks and poor separation.
Protocol:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: DCM / MeOH (95:5) + 1% Triethylamine (Et3N) .
-
Pre-treatment: Flush the column with the mobile phase containing Et3N before loading the sample. This neutralizes acidic silanol sites.
Expected NMR Data (DMSO-d6):
-
Pyridine protons: Look for the triplet (C4-H) and two doublets (C3-H, C5-H) in the 6.5–7.5 ppm range.
-
Furan protons: Distinctive signals at ~7.8 (d, C5-H), ~7.0 (d, C3-H), and ~6.6 (dd, C4-H).
-
Amine: Broad singlet around 6.0–6.5 ppm (exchangeable with D2O).
Troubleshooting & Pathway Visualization
Figure 2: Catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Low Yield, Furan consumed | Protodeboronation | Switch to anhydrous conditions (DME/Cs2CO3) or use MIDA boronate. Lower temperature. |
| Starting Material (Bromide) remains | Catalyst Poisoning | Use Method B (Protection) or switch to XPhos/SPhos catalyst. |
| Homocoupling of Bromide | Oxygen present | Improve degassing (Freeze-Pump-Thaw). |
| Product streaks on TLC | Acidic Interaction | Add 1% Et3N or NH4OH to the eluent. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Biotage Application Note. (2023). Strategies for the Purification of Amines on Silica Gel. [Link]
Sources
Troubleshooting & Optimization
Purification of 6-(furan-2-yl)pyridin-2-amine by column chromatography
Welcome to the Heterocycle Purification Support Center.
Ticket ID: PUR-6F2P-001 Subject: Purification of 6-(furan-2-yl)pyridin-2-amine Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying This compound presents a dual chemical challenge: the basicity of the aminopyridine moiety (pKa ~6.8) causes severe tailing on acidic silica, while the acid-sensitivity of the furan ring risks decomposition (ring-opening/polymerization) if the stationary phase is too acidic.
This guide replaces generic "trial-and-error" with a mechanism-based protocol designed to preserve the furan ring while achieving sharp peak shape for the amine.
Part 1: Pre-Purification Diagnostics (The Triage)
Before packing your column, you must address the chemical state of your crude mixture. Most synthesis routes for this molecule (likely Suzuki or Stille coupling) leave specific contaminants that ruin chromatography.
Q: My crude mixture is a dark, sticky oil. Can I load this directly? A: No. The "stickiness" often indicates residual Palladium (Pd) catalysts or phosphine oxides.
-
Risk: Pd residues can complex with the pyridine nitrogen, causing the product to "smear" across the column.
-
Protocol: Dissolve the crude in a minimal amount of DCM/MeOH and pass it through a Celite® 545 pad (approx. 2cm height in a sintered funnel). Wash with EtOAc. This removes insoluble Pd-black and polymeric tars.
-
Advanced Pd Removal: If the product remains dark, treat the solution with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.
Q: How do I determine the correct stationary phase? A: Use the Acidity/Basicity Mismatch Test .
-
Standard Silica (SiO2): Acidic (pH ~4-5). Risk:[1][2][3][4][5] Protonates the pyridine amine (causing tailing) and may degrade the furan.
-
Neutralized Silica: Standard silica pre-treated with 1-2% Triethylamine (TEA). Recommended starting point.
-
Basic Alumina: Neutral/Basic. Best for stability, but lower resolution.
Part 2: Method Development & Optimization
The Mobile Phase Strategy
The 2-aminopyridine motif is a hydrogen-bond donor/acceptor. Standard Hexane/EtOAc gradients often fail to break the interaction with silanols.
Recommended Solvent Systems:
| System Type | Composition | Target Application | Notes |
| Primary | DCM / MeOH + 1% TEA | High Polarity / General | Excellent solubility. TEA blocks silanols to prevent tailing. |
| Secondary | Hexane / Acetone + 1% TEA | Alternative Selectivity | Acetone offers different selectivity than EtOAc for furan-containing compounds. |
| Emergency | EtOAc / EtOH (3:1) | Green/Non-Halogenated | Use if DCM is restricted. Requires careful gradient control. |
Critical Technical Note: Always add the Triethylamine (TEA) to both the weak solvent (Hexane/DCM) and the strong solvent (EtOAc/MeOH) bottles. If you only add it to one, the TEA concentration changes during the gradient, causing baseline drift and unpredictable retention times.
Decision Logic: Stationary Phase Selection
Use this logic flow to select your column media based on TLC results.
Figure 1: Decision matrix for stationary phase selection based on TLC behavior of aminopyridines.
Part 3: Troubleshooting & Execution
Q: I see two spots on TLC, but they co-elute on the column. Why? A: This is likely "Band Broadening" due to column overloading or solubility mismatch.
-
The Fix: Do not liquid load in DCM if running a Hexane gradient. The strong solvent (DCM) carries the compound down the column before the gradient starts.
-
Protocol (Dry Loading):
-
Dissolve crude in MeOH/DCM.
-
Add Celite 545 (ratio 1:2 crude:Celite).
-
Rotovap to dryness (free-flowing powder).
-
Pack this powder on top of the column. This creates a "zero-volume" injection band.
-
Q: My product fractions turned brown overnight. What happened? A: Furan Oxidation. Furans are electron-rich and prone to oxidation, especially when spread out on a high-surface-area support like silica in the presence of light and air.
-
Immediate Action: Evaporate fractions immediately after collection. Do not leave them in the hood overnight.
-
Prevention: Add a radical inhibitor like BHT (0.1%) to the collection flasks if the scale is large and evaporation will take hours.
Q: I used TEA, but now I can't get it out of my product (NMR shows peaks at 1.0 and 2.5 ppm). A: TEA (bp 89°C) often forms salts with acidic impurities or hydrogen bonds with the amine.
-
Removal Protocol:
-
Dissolve the product in EtOAc.
-
Wash 2x with Saturated NaHCO3 (Not acid! Acid will protonate the pyridine and pull it into water).
-
Wash 1x with Brine.
-
Dry over Na2SO4 and rotovap.
-
Final Polish: If TEA persists, dissolve in CHCl3 and rotovap 3x (azeotropic removal).
-
Part 4: Validated Workflow Protocol
Follow this step-by-step Standard Operating Procedure (SOP) for best results.
Figure 2: End-to-end purification workflow for this compound.
-
Column Equilibration: Flush column with 3 CV (Column Volumes) of the starting mobile phase containing 1% TEA. This "deactivates" the silica silanols before the product touches them.
-
Gradient:
-
0-5 min: 100% DCM (+1% TEA)
-
5-20 min: 0% to 5% MeOH (+1% TEA)
-
20-30 min: 5% to 10% MeOH (+1% TEA)
-
Note: The product usually elutes between 3-6% MeOH.
-
-
Detection: Monitor at 254 nm (Pyridine/Furan absorbance) and 280 nm .
References
-
Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). 2-Aminopyridine (Compound Summary). Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Discussions on removing Triethylamine from column fractions. Retrieved from [Link]
Sources
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
Solving solubility issues of 6-(furan-2-yl)pyridin-2-amine in water
To: User Support Center From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 6-(furan-2-yl)pyridin-2-amine
Executive Summary
This compound is a heteroaryl ligand frequently used in coordination chemistry and biological screening.[1][2] While the parent compound (2-aminopyridine) is highly water-soluble, the introduction of the lipophilic furan ring at position 6 drastically reduces aqueous solubility due to increased planarity (promoting
This guide provides a troubleshooting framework to overcome these solubility barriers. The core strategy relies on exploiting the basicity of the pyridine nitrogen (pKa
Part 1: The Solubility Decision Matrix
Before selecting a protocol, identify your end-use case.[2] The method for a biological assay (which tolerates minimal acid) differs from synthetic chemistry (which tolerates low pH).[2][3]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.
Part 2: Troubleshooting & FAQs
Section 1: The "Protonation" Strategy (pH Adjustment)
Context: The pyridine nitrogen is a weak base.[1][2][3] In neutral water (pH 7), the molecule is uncharged and lipophilic.[2][3] Dropping the pH protonates this nitrogen, creating a water-soluble cation.[2]
Q: I tried dissolving the powder in deionized water, but it floats or settles. Why? A: At neutral pH, the compound exists in its free-base form.[2] The furan ring and the pyridine ring form a planar, hydrophobic system that prefers to stack against itself (crystal lattice) rather than interact with water.[2][3]
-
The Fix: You must lower the pH.[2] The pKa of the pyridine nitrogen in this system is estimated between 5.5 and 6.[2]5. To achieve solubility, you need to be at least 2 pH units below the pKa.[2][3]
-
Protocol:
Q: Which acid is best? HCl or organic acids? A:
-
HCl (Hydrochloric Acid): Best for general synthesis.[2][3] It forms the chloride salt, which is usually soluble but can be hygroscopic.[2][3]
-
MsOH (Methanesulfonic Acid): Recommended if the HCl salt remains insoluble.[2][3] Mesylate salts of aminopyridines often have higher aqueous solubility and better crystallinity than chlorides.[2]
-
Avoid: Acetic acid.[2] It is often too weak to fully protonate the pyridine nitrogen if the concentration is high, leading to a buffered equilibrium where some insoluble free base remains.[2][3]
Section 2: Co-solvent Systems for Biological Assays
Context: You cannot use strong acids in cell culture. You must rely on "stock and dilute" methods.[2]
Q: My DMSO stock is clear, but it turns cloudy immediately when I add it to my cell culture media. What is happening? A: This is the "Crash-Out" effect.[2] DMSO is a good solvent, but water is a strong anti-solvent for this lipophilic molecule.[2][3] When the DMSO solvating shell is stripped away by water, the hydrophobic furan rings aggregate instantly.[2][3]
-
The Fix: Use an intermediate co-solvent or surfactant to lower the surface tension difference.[2]
Table 1: Recommended Co-solvent Systems
| Component | Role | Recommended Conc. (Final) | Notes |
| DMSO | Primary Solvent | < 1% (v/v) | Dissolve compound here first (e.g., 10 mM stock).[3][4][5] |
| PEG 400 | Co-solvent | 5-10% (v/v) | Stabilizes the transition from DMSO to water.[2][4][5] |
| Tween-80 | Surfactant | 0.1 - 0.5% (v/v) | Prevents aggregation/precipitation upon dilution.[2][4][5] |
| Ethanol | Alternative Solvent | < 5% (v/v) | Use if DMSO is toxic to your specific cell line.[2][3][4][5] |
Q: Is there a "gentler" way to keep it in solution without toxic solvents? A: Yes.[2] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2]
-
Mechanism: The hydrophobic furan ring inserts into the cyclodextrin cavity, hiding it from the water, while the hydroxyl groups on the outside keep the complex soluble.[2][3]
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water/buffer. Use this solution to dilute your DMSO stock instead of pure water.[2] This significantly reduces precipitation risk.[2]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (For Chemical Synthesis)
Use this when you need a stable, water-soluble solid form.[1][3]
-
Dissolution: Dissolve 100 mg of this compound in a minimum volume of Ethanol (approx. 2–3 mL).
-
Acidification: Slowly add 1.1 equivalents of HCl (using 1.25 M HCl in Ethanol or aqueous HCl).
-
Precipitation: Add Diethyl Ether (approx. 10 mL) to the solution until it becomes cloudy.
-
Crystallization: Cool on ice for 30 minutes. The hydrochloride salt should precipitate as a solid.[2]
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.[2][3]
Protocol B: Solubility Screening for Bio-Assays
Use this to determine the maximum non-precipitating concentration (Kinetic Solubility).[3]
-
Prepare a 10 mM Stock in 100% DMSO.
-
Prepare a 96-well plate with 190 µL of PBS (Phosphate Buffered Saline) per well.
-
Add 10 µL of the DMSO stock to the first well (Final: 500 µM, 5% DMSO).
-
Perform serial dilutions.[2]
-
Read: Measure Absorbance at 600 nm (turbidity). An increase in OD600 indicates precipitation.[2]
-
Limit: The highest concentration with OD600 < 0.05 is your "Kinetic Solubility Limit."
References
-
Synthesis and Properties of Aminopyridines
-
pKa and Protonation of Pyridines
-
Cyclodextrin Solubilization Strategies
(Note: Specific solubility data for this compound is not indexed in standard open databases; protocols are derived from standard operating procedures for the 2-amino-6-arylpyridine chemical class.)
Sources
Technical Support Center: Stability of 6-(furan-2-yl)pyridin-2-amine
Ticket Subject: Handling & Stability of 6-(furan-2-yl)pyridin-2-amine (Compound FPA-62) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active Priority: High (Degradation Risk)
Executive Summary & Chemical Profile
Compound: this compound Core Challenge: This molecule contains two conflicting functionalities: a basic 2-aminopyridine moiety (pKa ~6.8) and an acid-sensitive furan ring. The Conflict: Standard protocols for handling basic amines often involve acidification (e.g., HCl salt formation, TFA in HPLC). However, furan rings are prone to acid-catalyzed ring opening (hydrolysis) and polymerization, leading to "black tar" formation.
Key Stability Rule:
Avoid prolonged exposure to aqueous strong acids (pH < 3). The furan ring acts as a "ticking time bomb" in acidic media, susceptible to hydration and subsequent polymerization.
Troubleshooting Guide (Q&A)
Ticket #101: Sample Discoloration During Workup
User Question: "I acidified my reaction mixture with 1M HCl to precipitate the product, but the solution turned dark brown/black, and I lost most of my material. What happened?"
Technical Diagnosis: You likely triggered the acid-catalyzed furan degradation pathway .
-
Mechanism: Strong acids protonate the furan ring (typically at the
-position). -
Hydration: Water attacks the protonated intermediate.
-
Ring Opening: The ring cleaves to form reactive 1,4-dicarbonyl species (e.g., derivatives of 4-oxobut-2-enal).
-
Polymerization: These dicarbonyls rapidly polymerize or condense with the free amine of the pyridine, forming complex dark pigments (humin-like substances).
Corrective Protocol:
-
Avoid Strong Acid Quenches: Do not use HCl or
to adjust pH. -
Alternative Workup:
-
Quench reactions into a buffered solution (e.g., Saturated
or Phosphate Buffer pH 7). -
Extract the free base using an organic solvent (DCM or EtOAc) at neutral/basic pH (pH 8-10).
-
If precipitation is necessary, use non-acidic antisolvents (e.g., Hexane/Ether) on the concentrated organic layer.
-
Ticket #102: Ghost Peaks in HPLC Analysis
User Question: "My LC-MS shows multiple extra peaks and a broad baseline hump when I use 0.1% TFA in water/acetonitrile. Is my compound impure?"
Technical Diagnosis: The impurity is likely artifactual degradation occurring on the column.
-
Cause: Trifluoroacetic acid (TFA, pH ~2) is strong enough to degrade electron-rich furans during the run, especially if the column oven is heated (>30°C).
-
Observation: Broad humps often indicate on-column polymerization or interconversion.
Corrective Protocol:
-
Switch Mobile Phase: Replace TFA with 10 mM Ammonium Acetate (pH ~6.5) or 0.1% Formic Acid (weaker acid, pH ~2.7, but often tolerated better if run time is short).
-
Temperature: Lower column temperature to 20-25°C to reduce reaction kinetics.
Ticket #103: Storage of Salts vs. Free Base
User Question: "Can I store this compound as the HCl salt for better long-term stability?"
Technical Diagnosis: Not Recommended. While many amines are stabilized as salts, furan-containing amines are an exception.
-
Risk: Solid-state HCl salts can be hygroscopic. Absorbed moisture creates a highly acidic micro-environment (
) on the crystal surface, promoting slow hydrolysis and darkening over months.
Corrective Protocol:
-
Preferred Form: Store as the Free Base .
-
Conditions: Keep at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation (furan is also sensitive to singlet oxygen).
Experimental Protocols
Protocol A: Safe HPLC Analysis Method
Use this method to verify purity without inducing degradation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~6.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 min |
| Temperature | 25°C (Do not heat) |
| Detection | UV 254 nm / 280 nm |
Protocol B: Recommended Workup (Free Base Isolation)
-
Quench: Pour reaction mixture into Saturated Sodium Bicarbonate (
) . -
Extraction: Extract 3x with Ethyl Acetate or Dichloromethane.
-
Wash: Wash combined organics with Brine (do not use water alone if emulsions form).
-
Dry: Dry over Sodium Sulfate (
) . Avoid Magnesium Sulfate ( ) if it is slightly acidic, though usually acceptable. -
Concentrate: Rotary evaporate at bath temperature < 40°C.
-
Purification: Silica gel chromatography using Hexane/EtOAc with 1% Triethylamine added to the eluent to neutralize silica acidity.
Mechanism & Decision Logic (Visualized)
Figure 1: Acid-Catalyzed Degradation Mechanism
The pathway below illustrates why acidic conditions lead to irreversible damage.
Caption: Step-wise degradation of the furan moiety under acidic aqueous conditions.
Figure 2: Handling Decision Tree
Follow this logic to ensure sample integrity.
Caption: Decision logic for workup, analysis, and storage to prevent degradation.
References
-
Mechanism of Furan Acidolysis
- Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution
- Source:J. Phys. Chem. A 2017, 121, 51, 9785–9790
-
URL:[Link]
-
General Furan Stability in Synthesis
- Title: Synthesis, Reactions and Medicinal Uses of Furan
- Source: PharmaGuideline
-
URL:[Link]
-
HPLC Method Development for Acid-Sensitive Compounds
- Title: HPLC Methods for Analysis of Pyridine and Deriv
- Source: Helix Chrom
-
URL:[Link]
Validation & Comparative
Comparative Binding Profiling: 6-(Furan-2-yl)pyridin-2-amine vs. 2,2'-Bipyridine
Executive Summary: The Specialist vs. The Generalist
In drug discovery and coordination chemistry, the choice between 6-(furan-2-yl)pyridin-2-amine (FPA) and 2,2'-bipyridine (Bipy) represents a choice between tunable specificity and thermodynamic stability .
-
2,2'-Bipyridine (Bipy) is the industry standard "anchor." It forms exceptionally stable, rigid 5-membered chelate rings with transition metals (
, , ). Its binding is driven by the chelate effect and strong -donation/ -backbonding. -
This compound (FPA) is a "hemilabile" pharmacophore. It offers a weaker metal binding profile (N,O-coordination) but introduces critical Hydrogen Bond Donor (HBD) capabilities via the exocyclic amine. This makes FPA superior for targeting protein pockets (e.g., kinase hinge regions) where reversibility and specific residue interactions are required, whereas Bipy is often too promiscuous or tightly bound for dynamic biological systems.
This guide details the structural causality behind their binding differences and provides a validated protocol for quantifying their competitive affinities.
Structural & Mechanistic Analysis
The Chelate Effect and Donor Hardness
The binding affinity differential (
| Feature | 2,2'-Bipyridine (Bipy) | This compound (FPA) |
| Primary Donors | N, N (Pyridine-Pyridine) | N, O (Pyridine-Furan) + Exocyclic |
| Chelate Ring | 5-membered (Stable) | 5-membered (Hemilabile N-O) |
| Electronic Nature | Strong | Moderate |
| Binding Mode | Rigid Lock (Static) | Dynamic/Switchable (Hemilabile) |
| Bio-Interaction | Hydrophobic | H-Bond Donor ( |
The "Hemilability" Factor
Bipyridine acts as a "trap," locking metals into a redox-stable state. FPA, conversely, possesses a hemilabile furan arm. The furan oxygen is a weak donor compared to pyridine nitrogen. In solution, the FPA-Metal bond can "breathe"—the furan ring can dissociate to allow substrate entry (catalysis) or water coordination (solubility), while the pyridine nitrogen remains anchored.
Visualization of Binding Pathways
The following diagram illustrates the competitive displacement pathway, highlighting why Bipy typically displaces FPA in metallo-supramolecular systems.
Figure 1: Thermodynamic displacement pathway. Bipyridine (Green) acts as a thermodynamic sink, displacing the kinetically labile FPA complex (Yellow).
Experimental Protocol: Competitive Binding Assay (UV-Vis)
To objectively compare binding affinities without relying on literature values that may vary by solvent, use this self-validating Competitive Displacement Protocol .
Objective: Determine if Bipy can displace FPA from a reporter metal (
Materials
-
Metal Stock: 1 mM
in Acetonitrile (degassed). -
Ligand A (FPA): 10 mM in Acetonitrile.
-
Ligand B (Bipy): 10 mM in Acetonitrile.
-
Detection: UV-Vis Spectrophotometer (Scanning 250–700 nm).
Methodology
-
Baseline (FPA Complex Formation):
-
Add 2.0 mL of Metal Stock to a quartz cuvette.
-
Titrate Ligand A (FPA) in 0.2 eq increments until saturation.
-
Observation: Monitor the appearance of the Metal-to-Ligand Charge Transfer (MLCT) band. FPA-Fe complexes typically show weaker, broader absorbance than Bipy-Fe.
-
Checkpoint: Record the
for .
-
-
Competitive Titration:
-
To the saturated
solution, titrate Ligand B (Bipy) in 0.1 eq increments. -
Wait Time: Allow 2 minutes equilibration between additions (FPA is labile, exchange should be fast).
-
-
Data Analysis:
-
Plot Absorbance at
(approx 520 nm for Fe-Bipy) vs. [Bipy] added. -
Isosbestic Points: The presence of clear isosbestic points indicates a clean two-state transition (
).
-
Expected Results & Interpretation
| Observation | Interpretation |
| Rapid Color Change (Red Shift) | Bipy displaces FPA immediately. Conclusion: |
| Sigmoidal Transition | Cooperative binding. Bipy likely forms a mixed species before full displacement. |
| No Change | FPA affinity |
Biological Application Context
While Bipy wins in metal affinity, FPA often wins in drug-likeness .
Kinase Inhibition Potential
In biological assays (e.g., kinase inhibition), the metal-binding affinity of Bipy is a liability (toxicity via metal scavenging). FPA's structure mimics the adenosine ring of ATP.
-
Bipy: Binds only via hydrophobic interactions in protein pockets.
-
FPA: The 2-amine group (
) acts as a hydrogen bond donor to the "hinge region" backbone carbonyls of kinases, while the pyridine N accepts a hydrogen bond. The furan ring occupies the hydrophobic gatekeeper pocket.
Toxicity Profile
-
Bipy: High toxicity due to non-specific chelation of essential metallo-enzymes (e.g., stripping
from transcription factors). -
FPA: Lower chelation constants mean less interference with systemic metal homeostasis, improving the therapeutic index.
References
-
Constable, E. C., & Housecroft, C. E. (2019).[1] The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. A comprehensive review of bipyridine coordination chemistry and stability constants.
-
Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: the most widely used ligand. A review of molecules comprising at least two 2,2'-bipyridine units. Chemical Reviews.
-
Gao, F., et al. (2024).[2] Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. MDPI. Discusses the synthesis and biological activity of furan-pyridine scaffolds, highlighting their use as pharmacophores rather than pure chelators.
-
Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes. Chemical Society Reviews. Provides comparative data on pyridine-based ligand binding strengths and the "chelate effect."[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioassay Validation for 6-(furan-2-yl)pyridin-2-amine Kinase Inhibitors
This guide provides a comprehensive framework for the validation of bioassays tailored to a promising class of kinase inhibitors: 6-(furan-2-yl)pyridin-2-amine and its derivatives. As researchers and drug development professionals, establishing a robust and reliable bioassay is paramount to accurately characterizing the potency, selectivity, and mechanism of action (MoA) of these potential therapeutics. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and data interpretation to ensure your bioassay is not just compliant, but a scientifically sound tool for decision-making in drug discovery.
The this compound scaffold has emerged as a privileged structure in kinase inhibitor design, with demonstrated activity against various kinases, including promising targets like Phosphatidylinositol 4-kinase III beta (PI4KIIIB).[1] The validation strategies discussed herein are broadly applicable to this class of compounds, with a focus on ensuring data integrity and providing a clear path from initial hit identification to preclinical characterization.
The Foundational Importance of a Phased and Fit-for-Purpose Validation Strategy
Bioassay validation is not a one-size-fits-all endeavor. It is a lifecycle that should be appropriate for the stage of drug development.[2] Early-stage discovery screening requires assays that are robust and high-throughput, while late-stage preclinical and clinical development demands fully validated assays that meet stringent regulatory standards.[2][3] Our approach will consider a phased validation, ensuring that the effort invested in validation is proportional to the confidence required at each decision-making point.
A critical first step is the selection of the primary assay formats. For kinase inhibitors like the this compound series, a dual-pronged approach utilizing both biochemical and cell-based assays is essential to build a comprehensive understanding of the compound's activity.[4]
-
Biochemical assays provide a direct measure of the inhibitor's effect on the purified kinase, offering a clean system to determine intrinsic potency and mechanism of action.[4][5]
-
Cell-based assays offer a more physiologically relevant context, assessing the inhibitor's ability to engage its target within a living cell and produce a desired biological response.[6]
This guide will compare and contrast these approaches, providing the rationale for choosing the most appropriate assay for your specific research question.
Core Validation Parameters: A Comparative Approach
The validation of any bioassay rests on a set of core parameters that define its performance characteristics.[7] We will explore these parameters in the context of both biochemical and cell-based assays for our this compound inhibitors.
| Validation Parameter | Biochemical Assay Considerations | Cell-Based Assay Considerations |
| Potency (IC50/EC50) | Direct measurement of the inhibitor concentration that reduces enzyme activity by 50% (IC50). Highly dependent on ATP concentration for ATP-competitive inhibitors. | Measures the effective concentration to achieve 50% of the maximal biological response (EC50). Reflects not only target inhibition but also cell permeability and potential off-target effects. |
| Selectivity | Profiling against a panel of purified kinases to determine the inhibitor's specificity. Essential for identifying potential off-target liabilities. | Cellular target engagement assays (e.g., NanoBRET, CETSA) can confirm target binding in a cellular context. Downstream pathway analysis can reveal off-target signaling. |
| Mechanism of Action (MoA) | Kinetic studies to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive. | Cellular assays can confirm the expected downstream signaling effects of target inhibition. |
| Precision | Assessed through repeatability (intra-assay) and intermediate precision (inter-assay). Low variability is crucial for reliable structure-activity relationship (SAR) studies. | Higher inherent variability due to biological factors. Requires stringent control over cell culture conditions and passage number. |
| Accuracy | Determined by comparing the measured value to a known reference standard. | More challenging to define a "true" value. Often assessed by comparing results with orthogonal methods. |
| Linearity and Range | The concentration range over which the assay signal is directly proportional to the analyte concentration. | The dynamic range of the biological response. |
| Robustness | The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.e., temperature, incubation time). | Sensitivity to variations in cell density, serum concentration, and plate location. |
Experimental Workflows and Protocols
To provide actionable insights, we present detailed, step-by-step protocols for key validation experiments. These protocols are designed to be adaptable to specific kinases and cell lines relevant to the this compound inhibitor class.
Biochemical Assay Validation Workflow
The following diagram illustrates a typical workflow for validating a biochemical kinase assay.
Caption: Workflow for biochemical assay validation.
The ADP-Glo™ Kinase Assay is a widely used format for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9][10]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[11]
-
Prepare a serial dilution of the this compound inhibitor in DMSO, followed by a further dilution in kinase reaction buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay Validation Workflow
The validation of cell-based assays requires additional considerations to account for the complexity of a cellular environment.
Caption: Workflow for cell-based assay validation.
This protocol assumes the this compound inhibitor targets a kinase in a specific signaling pathway (e.g., the MAPK pathway).
-
Cell Culture and Treatment:
-
Seed cells (e.g., SH-SY5Y neuroblastoma cells for a neurological target) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of the this compound inhibitor for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., a growth factor) for 15 minutes to activate the target pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated downstream target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Delving Deeper: Mechanism of Action and Selectivity
A thorough bioassay validation must go beyond potency and address the "how" and "where" of inhibitor activity.
Unraveling the Mechanism of Action
For ATP-competitive kinase inhibitors, which is a likely mechanism for the this compound class, understanding the kinetics of inhibition is crucial.[12] This is typically achieved through enzyme kinetic studies where the initial reaction velocity is measured at varying concentrations of both the substrate (ATP) and the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.
Sources
- 1. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite’s PI4KIIIB Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of 6-(Furan-2-yl)pyridin-2-amine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-(Furan-2-yl)pyridin-2-amine in Coordination Chemistry
The ligand this compound, a bidentate N,O-donor ligand, has garnered interest in coordination chemistry due to its versatile coordination capabilities and the potential for its metal complexes to exhibit interesting electronic and catalytic properties. The pyridine and furan moieties offer a rich electronic environment that can be finely tuned, influencing the stability and reactivity of the resulting metal complexes. Pyridine derivatives, in general, are fundamental building blocks in the design of ligands for a wide array of applications, from catalysis to medicinal chemistry. The inclusion of a furan ring introduces an oxygen donor atom and a five-membered aromatic system, which can modulate the electronic properties of the complex differently than the more common all-nitrogen donor ligands like bipyridine or phenanthroline.
Electrochemical characterization is a powerful tool to probe the electronic structure and reactivity of these complexes.[1] By studying their redox behavior, we can gain insights into electron transfer processes, the stability of different oxidation states, and the potential for these complexes to act as catalysts or electron mediators.[2] This guide will delve into the electrochemical analysis of this compound complexes, providing a comparative framework against well-known ligand systems.
The Foundation: Understanding Electrochemical Behavior
The redox properties of transition metal complexes are typically investigated using techniques like cyclic voltammetry (CV).[1] CV allows for the determination of key parameters such as redox potentials (E°'), the number of electrons transferred, and the reversibility of the electron transfer process.[2] These parameters are highly sensitive to the nature of the ligand coordinated to the metal center.
A typical cyclic voltammogram for a reversible one-electron process will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The separation between these peaks (ΔEp) is ideally 59 mV for a reversible one-electron transfer at room temperature. Deviations from this value can indicate quasi-reversible or irreversible processes. The formal redox potential (E°'), calculated as the average of the anodic and cathodic peak potentials, provides a measure of the thermodynamic ease of oxidation or reduction.
The electronic properties of the ligand play a crucial role in determining the redox potential of the metal center. Electron-donating groups on the ligand tend to stabilize higher oxidation states of the metal, leading to more negative redox potentials. Conversely, electron-withdrawing groups stabilize lower oxidation states, resulting in more positive redox potentials.
A Comparative Analysis: this compound Complexes vs. Alternatives
To provide a comprehensive comparison, we will consider the electrochemical properties of hypothetical transition metal complexes of this compound (L¹) and compare them with well-characterized complexes of 2,2'-bipyridine (bpy, L²) and 1,10-phenanthroline (phen, L³). Bpy and phen are classic bidentate N,N-donor ligands that form stable complexes with a wide range of transition metals.[3]
| Ligand | Donor Atoms | Key Structural Feature | Expected Influence on Redox Potential |
| This compound (L¹) | N, O | Five-membered furan ring with an oxygen donor. | The oxygen donor is generally a harder base than nitrogen, which can influence the metal-ligand bond strength and redox potential. The furan ring has different electronic properties compared to a pyridine ring. |
| 2,2'-Bipyridine (bpy) (L²) | N, N | Two interconnected pyridine rings. | Forms a stable five-membered chelate ring. The two nitrogen donors are sp² hybridized. |
| 1,10-Phenanthroline (phen) (L³) | N, N | A rigid, planar tricyclic system containing two pyridine rings. | The rigid structure can lead to more stable complexes and can influence electron delocalization.[3] |
Experimental Data from Literature for Comparative Complexes
The following table summarizes representative electrochemical data for Fe(II) complexes with bipyridine and phenanthroline-based ligands, which will serve as our basis for comparison. The data is reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
| Complex | E°' (Oxidation, V vs Fc/Fc⁺) | E°' (Reduction, V vs Fc/Fc⁺) | ΔEp (mV) | Reference |
| [Fe(bpy)₃]²⁺ | +0.78 | -1.58, -1.79, -2.00 | ~60-80 | [4] |
| [Fe(phen)₃]²⁺ | +0.80 | -1.52, -1.71, -1.94 | ~60-80 | [4] |
Note: The multiple reduction potentials correspond to sequential one-electron reductions of the ligands.
Predicted Electrochemical Behavior of a [M(L¹)₂]ⁿ⁺ Complex
For a hypothetical complex such as [Cu(L¹)₂]²⁺, we can predict its electrochemical behavior based on the nature of the this compound ligand. The presence of both a "hard" oxygen donor and a "softer" pyridine nitrogen donor will influence the stability of the Cu(II) and Cu(I) oxidation states. Compared to the all-nitrogen donor environment of bpy and phen, the N,O-donor set of L¹ might lead to a different redox potential for the Cu(II)/Cu(I) couple. It is plausible that the N,O-coordination could lead to a quasi-reversible one-electron transfer process.[5]
Experimental Protocols
To perform a comparative electrochemical study, the following detailed protocol for cyclic voltammetry is recommended.
Step-by-Step Protocol for Cyclic Voltammetry
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).
-
The solvent should be of high purity and freshly distilled to remove impurities and water.
-
The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell.[1]
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. Polish the electrode surface with alumina slurry before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used. It is often separated from the bulk solution by a salt bridge to prevent contamination.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze is used to complete the electrical circuit.
-
-
Data Acquisition:
-
Deoxygenate the solution by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. Oxygen is electroactive and can interfere with the measurements.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range that is expected to encompass the redox events of the complex.
-
Set the scan rate (e.g., 100 mV/s). It is advisable to perform measurements at various scan rates to investigate the nature of the electron transfer process.
-
Record the cyclic voltammogram.
-
After the measurement, add a small amount of ferrocene as an internal standard and record the voltammogram again. The Fc/Fc⁺ redox couple is a well-defined and solvent-independent reference.
-
Visualization of Concepts
Electrochemical Workflow
Caption: A typical workflow for the electrochemical characterization of metal complexes using cyclic voltammetry.
Ligand Comparison
Caption: A comparison of the key features of the ligands discussed in this guide.
Conclusion and Future Directions
The electrochemical characterization of this compound complexes provides valuable insights into their electronic structure and potential applications. By comparing their redox behavior to well-established ligand systems like 2,2'-bipyridine and 1,10-phenanthroline, researchers can better understand the influence of the N,O-donor environment on the properties of the metal center. While direct experimental data for the title complexes may be limited in the current literature, the principles and comparative methodologies outlined in this guide provide a solid framework for conducting such investigations. Future work should focus on the systematic synthesis and electrochemical analysis of a series of transition metal complexes with this compound and its derivatives to build a comprehensive dataset. This will undoubtedly contribute to the rational design of novel complexes with tailored redox properties for applications in catalysis, sensing, and materials science.
References
-
Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie - Chemical Monthly. [Link]
-
ResearchGate. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Electrochemical Study of Metal Complexes. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. [Link]
-
ResearchGate. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. [Link]
-
Malaysian Journal of Chemistry. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). [Link]
-
ResearchGate. (2013). Comparative investigation of N donor ligand-lanthanide complexes from the metal and ligand point of view. [Link]
-
ResearchGate. (2018). Electrochemistry of Os Bipyridyl and Phenanthroline Complexes, Comparison with Ru and Fe. [Link]
-
N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. [Link]
-
PubMed. (2016). Structure dependent selective efficacy of pyridine and pyrrole based Cu(II) Schiff base complexes towards in vitro cytotoxicity, apoptosis and DNA-bases binding in ground and excited state. [Link]
-
ResearchGate. (n.d.). Comparison of different N-donor ligands a Tridentate ligand framework... [Link]
-
Der Pharma Chemica. (2009). Electrochemical Properties of some Transition Metal Complexes: Synthesis, Characterization and In-vitro antimicrobial studies of Co(II), Ni. [Link]
-
International Journal of Electrochemical Science. (2022). Investigation of transition metal (Fe, Ni, Co) complexes based on 1,10- phenanthroline as electrocatalysts for hydrogen evolutio. [Link]
-
PubMed Central. (n.d.). L-Citrullinato-Bipyridine and L-Citrullinato-Phenanthroline Mixed Copper Complexes: Synthesis, Characterization and Potential Anticancer Activity. [Link]
-
PubMed Central. (n.d.). Chelating Properties of N6O-Donors Toward Cu(II) Ions: Speciation in Aqueous Environments and Catalytic Activity of the Dinuclear Complexes. [Link]
-
OUCI. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 6-(furan-2-yl)pyridin-2-amine
Executive Summary: The "Defensive Handling" Philosophy
As researchers, we often treat intermediate scaffolds like 6-(furan-2-yl)pyridin-2-amine as routine reagents. This is a safety blind spot. This molecule combines a reactive aminopyridine core (known for neurotoxicity and rapid dermal absorption) with a furan moiety (a metabolic liability often linked to hepatic sensitization).
The Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise. Your primary defense is not your PPE—it is your engineering controls (Fume Hood). Your PPE is the fail-safe.
Risk Assessment & Hazard Profiling
Before touching the vial, understand the molecular behavior that dictates our safety protocol.
| Structural Feature | Hazard Implication | Operational Consequence |
| Aminopyridine Core | High potential for neurotoxicity (channel blocking) and dermal absorption . | Double-gloving is mandatory. Skin contact is a critical failure event. |
| Furan Ring | Lipophilic nature increases skin permeation rates. Potential for metabolic activation (reactive metabolites). | Standard latex gloves are insufficient. Nitrile (minimum 5 mil) is required. |
| Primary Amine | Basic and potentially corrosive/irritating to mucous membranes (H314/H319). | Zero-inhalation policy . All solids handling must occur in a negative-pressure environment. |
| Physical State | Likely fine crystalline powder. High electrostatic potential. | Use antistatic weighing boats to prevent "powder fly" and aerosolization. |
Senior Scientist Note: Do not rely on the absence of a "Skull and Crossbones" on the bottle. Novel intermediates often lack comprehensive animal testing data (H361/H373). Assume Category 3 Acute Toxicity as a baseline.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.
| Body Zone | PPE Standard | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face Velocity > 100 fpm).Secondary: N95/P100 (only for emergency spills outside hood). | The amine group can cause rapid respiratory sensitization. Engineering controls are superior to wearable respirators for routine tasks. |
| Dermal (Hands) | Double Nitrile Strategy. Inner: 4 mil Nitrile (Bright Blue/White).Outer: 5-8 mil Nitrile (Purple/Black). | Visual Breach Detection: If the outer glove tears, the contrasting inner color provides immediate visual warning. Nitrile offers superior resistance to pyridine-like solvents.[1] |
| Ocular | Chemical Splash Goggles (Indirect Venting). | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
| Body | Tyvek® Lab Coat (Closed front) or chemically resistant apron over cotton lab coat. | Cotton absorbs liquids and holds them against the skin. Tyvek sheds dust and repels minor splashes. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting controls based on the physical state of the reagent.
Figure 1: Decision Logic for Engineering Controls and PPE based on physical state.
Operational Protocols
A. Weighing & Transfer (The "Red Zone")
Most exposures occur during the transfer of dry powder.
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure. Furan-pyridines are often "sticky" and prone to static fly.
-
The "Boat-in-Jar" Method:
-
Tare a small glass vial containing the weigh boat.
-
Add compound to the boat.
-
Cap the vial before removing it from the balance enclosure.
-
Why? This traps any aerosolized dust inside the vial, protecting you during transport back to your hood.
-
-
Solubilization: Dissolve the solid immediately in the reaction vessel. Do not transport open powders across the lab.
B. Reaction Setup
-
Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates nitrile gloves rapidly, carrying the amine with it. Prefer DMSO or Ethyl Acetate .
-
Temperature: If heating > 50°C, ensure the condenser is active before heating begins to prevent amine vapor release.
Emergency Response: The 4-C Protocol
If a spill occurs, do not panic. Follow the 4-C Protocol .
Figure 2: The 4-C Spill Response Protocol.
Specific Decontamination Step: Because this is an amine, a simple water wipe is insufficient.
-
Absorb bulk liquid/powder.
-
Wipe surface with 1% Acetic Acid or 1% HCl (to protonate the amine, rendering it a non-volatile salt).
-
Final wipe with water and soap.
Disposal & Environmental Safety[2][3][4]
-
Waste Stream: Segregate as "Hazardous Organic Waste - Basic/Amine."
-
Do NOT: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as aminopyridines can react violently.
-
Container: Triple-rinse empty vials with methanol; dispose of rinsate in the hazardous waste stream.
References & Authority[5][6][7]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Aminopyridines. (General hazard class reference). [Link]
-
PubChem. Compound Summary: Aminopyridines and Furan Derivatives. (Structural alerts and toxicity data). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
